![molecular formula C18H22Cl2N2O B239501 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1640-64-8](/img/structure/B239501.png)
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one, also known as DAPK, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DAPK belongs to a class of compounds known as diazabicyclooctanes, which are characterized by their unique structure and pharmacological properties.
Mécanisme D'action
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one exerts its effects by activating a signaling pathway known as the death receptor pathway, which leads to the activation of caspases, enzymes that play a critical role in the induction of apoptosis. 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has also been shown to inhibit the activity of several proteins that are involved in cell proliferation and survival, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has also been shown to have other biochemical and physiological effects. For example, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has been shown to regulate the activity of several ion channels, including the voltage-gated potassium channel, which plays a critical role in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one in laboratory experiments is its specificity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. For example, further studies are needed to elucidate the precise mechanism of action of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one and to identify potential targets for its therapeutic use. Additionally, research is needed to develop more stable analogs of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one that may be more effective in vivo. Finally, studies are needed to evaluate the safety and efficacy of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one in clinical trials.
Méthodes De Synthèse
The synthesis of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one involves a series of chemical reactions, including the condensation of 3,5-dichlorobenzaldehyde with 3-amino-1-propanol to form the intermediate 3-(3,5-dichlorophenyl)-3-hydroxypropylamine. This intermediate is then reacted with (E)-3-(bromomethyl)prop-2-en-1-ol to form the final product, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one.
Applications De Recherche Scientifique
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can induce programmed cell death, or apoptosis, in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
1640-64-8 |
|---|---|
Nom du produit |
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
Formule moléculaire |
C18H22Cl2N2O |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H22Cl2N2O/c1-2-18(23)22-16-5-6-17(22)12-21(11-16)7-3-4-13-8-14(19)10-15(20)9-13/h3-4,8-10,16-17H,2,5-7,11-12H2,1H3/b4-3+ |
Clé InChI |
OXINMAODBVKQNS-ONEGZZNKSA-N |
SMILES isomérique |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl |
Synonymes |
3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
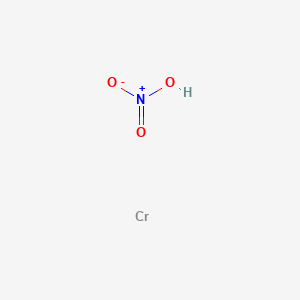



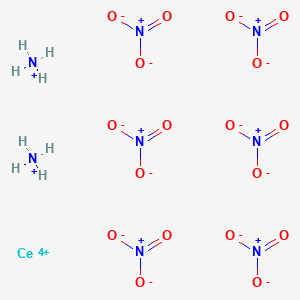
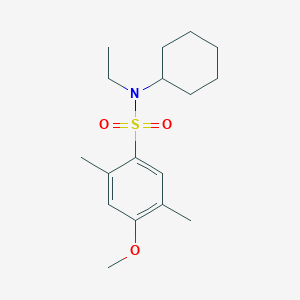
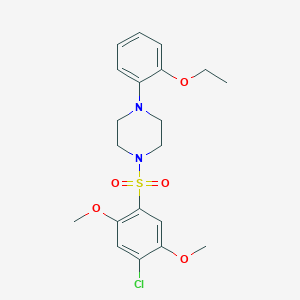
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
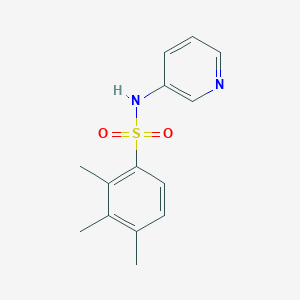
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)